![molecular formula C6H11FO5 B1599262 2-deoxy-2-fluoro-D-mannopyranose CAS No. 31077-88-0](/img/structure/B1599262.png)
2-deoxy-2-fluoro-D-mannopyranose
Overview
Description
2-Deoxy-2-fluoro-D-mannopyranose is a fluorinated sugar derivative, specifically a hexose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C6H11FO5 .
Mechanism of Action
Target of Action
The primary target of 2-deoxy-2-fluoro-D-mannopyranose is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan, which are polysaccharides located in the plant cell wall .
Mode of Action
It is known that the compound interacts with its target enzyme, mannan endo-1,4-beta-mannosidase . The presence of the fluorine atom likely influences the interaction between the compound and its target, potentially leading to changes in the enzyme’s activity.
Biochemical Pathways
Given the target of the compound, it is likely involved in the metabolism of plant cell wall polysaccharides, specifically mannan and galactomannan . The compound’s interaction with Mannan endo-1,4-beta-mannosidase could potentially disrupt these pathways, leading to downstream effects on plant cell wall structure and function.
Result of Action
Given its interaction with Mannan endo-1,4-beta-mannosidase, it is plausible that the compound could affect the structure and function of plant cell walls by altering the metabolism of mannan and galactomannan .
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of mannose, which plays a crucial role in various biochemical reactions . Mannose is involved in the glycosylation of proteins and lipids, which is a critical process for the proper functioning of these biomolecules .
Cellular Effects
In preliminary studies, 2-deoxy-2-fluoro-D-mannopyranose has shown to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain and faster clearance from the blood . This suggests that it may have significant effects on cellular processes, particularly in cancer cells .
Molecular Mechanism
It is known that it is rapidly phosphorylated by hexokinase, resulting in 98% conversion into 18F-FDG-6-phosphate within 30 minutes . This suggests that it may exert its effects at the molecular level through interactions with enzymes such as hexokinase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant uptake in tumor cells over time . It also demonstrates faster clearance from the blood compared to 18F-FDG
Dosage Effects in Animal Models
In animal models, this compound has shown greater uptake in tumors than in the brain at 60 minutes after injection .
Metabolic Pathways
It is known that it is rapidly phosphorylated by hexokinase , suggesting that it may be involved in the glycolytic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-2-fluoro-D-mannopyranose typically involves the fluorination of protected mannose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. These methods ensure consistent quality and scalability. The use of advanced fluorination techniques and protective group strategies are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-2-fluoro-D-mannopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Scientific Research Applications
Synthesis of 2-Deoxy-2-Fluoro-D-Mannopyranose
The synthesis of this compound often involves complex chemical processes. Recent advancements have streamlined its production, allowing for the efficient creation of radiolabeled derivatives such as 2-deoxy-2-[^18F]fluoro-D-mannose (FDM) for positron emission tomography (PET) imaging.
Synthesis Methodologies
- Nucleophilic Substitution : A common method involves an SN2 reaction where fluorine is introduced at the C-2 position of D-mannose. This process has been optimized to yield high purity and radiochemical yields (50%-68%) for subsequent biological evaluations .
- Precursor Development : The synthesis often starts with a precursor such as 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside, which is radiofluorinated to produce FDM .
Tumor Imaging
One of the most significant applications of this compound is in tumor imaging using PET. Studies have shown that FDM accumulates in tumors similarly to the well-established tracer 2-deoxy-2-[^18F]fluoro-D-glucose (FDG), but with some advantages:
- Higher Tumor Uptake : FDM shows comparable or greater uptake in tumors than FDG, making it a promising candidate for cancer diagnostics .
- Lower Brain Uptake : FDM exhibits approximately 30% lower uptake in normal brain tissue compared to FDG, which may reduce background noise in brain imaging .
Case Study: Atherosclerotic Plaque Imaging
Research has demonstrated the effectiveness of FDM in targeting macrophages within atherosclerotic plaques:
- In a rabbit model, FDM uptake correlated with the density of macrophages in plaques, indicating its potential for identifying high-risk patients for vascular events .
- FDM was shown to restrict the binding of anti-mannose receptor antibodies to macrophages by approximately 35%, highlighting its specificity for inflammatory processes within plaques .
Comparative Analysis of Imaging Agents
A comparison between FDM and FDG can be summarized as follows:
Feature | This compound (FDM) | 2-Deoxy-2-Fluoro-D-Glucose (FDG) |
---|---|---|
Tumor Uptake | Comparable or higher | Established standard |
Brain Uptake | Lower by ~30% | Higher |
Specificity for Macrophages | High | Moderate |
Clinical Application | Emerging | Widely used |
Future Directions and Research Opportunities
The promising results from studies involving this compound suggest several avenues for future research:
- Enhanced Imaging Techniques : Further development of imaging protocols using FDM could improve the detection of malignancies and inflammatory diseases.
- Broader Applications : Investigating the use of FDM in other areas such as metabolic disorders or infectious diseases could expand its clinical utility.
Comparison with Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated sugar used in PET imaging.
2-Deoxy-2-fluoro-α-D-mannose: A stereoisomer with similar properties but different biological activity.
Uniqueness: 2-Deoxy-2-fluoro-D-mannopyranose is unique due to its specific fluorination pattern and its ability to mimic natural sugars while providing distinct chemical and biological properties. This makes it a valuable tool in both research and industrial applications .
Biological Activity
2-Deoxy-2-fluoro-D-mannopyranose (2-FM) is a fluorinated monosaccharide analog of mannose, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic studies. This article details the biological activity of 2-FM, focusing on its mechanisms of action, applications in medical imaging, and implications in cancer therapy.
Inhibition of Key Enzymes
2-FM primarily acts through the inhibition of hexokinase (HK), an enzyme crucial for glucose phosphorylation in glycolysis. By inhibiting HK, 2-FM disrupts glucose metabolism, leading to significant metabolic alterations in cancer cells. This mechanism is similar to that observed with other deoxy sugars like 2-deoxy-D-glucose (2-DG) .
Interaction with Mannan Endo-1,4-beta-Mannosidase
Additionally, 2-FM interacts with mannan endo-1,4-beta-mannosidase, affecting the metabolism of plant cell wall polysaccharides such as mannan and galactomannan. This interaction may alter the structural integrity and function of plant cell walls, suggesting potential agricultural applications as well .
Applications in Medical Imaging
Positron Emission Tomography (PET)
One notable application of 2-FM is in PET imaging. It serves as a radiotracer for studying glucose metabolism in tumors. In preclinical studies, 2-FM has demonstrated tumor uptake comparable to that of 18F-fluorodeoxyglucose (FDG), with less accumulation in the brain and faster clearance from the bloodstream . This characteristic makes it a promising candidate for improved imaging techniques in oncology.
Case Studies and Experimental Data
Table 1 summarizes key findings from various studies on the biological activity of 2-FM:
In Vitro and In Vivo Studies
In vitro studies have shown that 2-FM accumulates significantly in tumor cells over time. For instance, one study reported that after administration, tumor cells exhibited a dose-dependent uptake of 2-FM, which was inhibited by D-glucose .
In vivo studies further corroborated these findings, indicating that 2-FM could be effectively used as a tumor-imaging agent due to its favorable pharmacokinetic properties . Importantly, the compound's rapid phosphorylation leads to high retention within tumor tissues.
Properties
IUPAC Name |
(3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-CBPJZXOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422516 | |
Record name | AC1O43QP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31077-88-0 | |
Record name | AC1O43QP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Deoxy-2-fluoro-D-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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